REACTION_SMILES
|
[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH:7]([C:8](=[O:9])[OH:10])[CH3:11])[cH:12][cH:13]1.[OH2:14]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([cH:12][cH:13]1)[CH2:6][CH:7]([CH3:11])[C:8]2=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cc1ccc(F)cc1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1Cc2ccc(F)cc2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |